molecular formula C14H11F3O2 B1450391 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl CAS No. 1261832-73-8

2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl

Cat. No. B1450391
M. Wt: 268.23 g/mol
InChI Key: ROUYWWVJNCVBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl is a chemical compound. However, there is limited information available about this specific compound. It is similar to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, which is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans1.



Synthesis Analysis

The synthesis of 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl is not well-documented. However, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a related compound, is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans1.



Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl is not readily available. However, the related compound, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, has a linear formula of CF3OC6H3(OH)CHO1.



Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl. However, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a related compound, is known to be used in the preparation of various compounds1.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl are not readily available. However, the related compound, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, is a solid with a melting point of 31-33 °C and a boiling point of 82 °C/60 mmHg1.


Scientific Research Applications

1. Antifungal Activity

Biphenyl derivatives have shown antifungal activity. For example, 3′-hydroxy-4′,5-dimethoxy-3,4-methylenedioxybiphenyl exhibited antifungal activity against Cladosporium cucumerinum and showed weak activity against Candida albicans and Trichophyton mentagrophytes (Bashir et al., 1992).

2. Liquid Crystalline Phases

Biphenyls with lateral methyl substituents can form thermotropic and lyotropic smectic and columnar liquid crystalline phases. This is due to microsegregation of hydrophilic regions from all-aromatic segments in the absence of a flexible alkyl chain (Kölbel et al., 1998).

3. Synthesis and Structural Analysis

New natural biphenyls have been identified and synthesized, such as in the study of Pentaphalangium solomonse Warb. These biphenyls were isolated and identified through various methods, contributing to the understanding of biphenyl structures (Cotterill, Owen, & Scheinmann, 1974).

4. Synthesis of Aromatic Compounds

The synthesis of trifluoromethoxylated aromatic compounds is significant in organic chemistry due to their pharmacological and biological properties. A user-friendly protocol for synthesizing these compounds demonstrates the importance of such molecules in pharmaceutical and agrochemical development (Feng & Ngai, 2016).

5. Chiral Discrimination in Chromatography

Chiral discrimination of biphenyl compounds, such as in the enantioseparation of biphenyls, is crucial in high-performance liquid chromatography (HPLC). This research helps in understanding the interactions and binding dynamics between chiral compounds (Yashima, Yamamoto, & Okamoto, 1996).

Safety And Hazards

Future Directions

The future directions of research involving 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl are not well-documented. However, given the interest in fluorinated compounds in pharmaceutical research, it is possible that this compound could be of interest in future studies1.


properties

IUPAC Name

4-methyl-2-[3-(trifluoromethoxy)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-9-5-6-13(18)12(7-9)10-3-2-4-11(8-10)19-14(15,16)17/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYWWVJNCVBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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